molecular formula C13H20FNO2S B12526749 N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide CAS No. 654677-41-5

N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B12526749
CAS No.: 654677-41-5
M. Wt: 273.37 g/mol
InChI Key: PSKGXMGBKIHXSD-UHFFFAOYSA-N
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Description

N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core substituted with a 1-fluorohexan-2-yl group. Sulfonamides are widely studied for their biological activities, including antimicrobial and enzyme inhibitory properties, making structural modifications critical for optimizing efficacy .

Properties

CAS No.

654677-41-5

Molecular Formula

C13H20FNO2S

Molecular Weight

273.37 g/mol

IUPAC Name

N-(1-fluorohexan-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H20FNO2S/c1-3-4-5-12(10-14)15-18(16,17)13-8-6-11(2)7-9-13/h6-9,12,15H,3-5,10H2,1-2H3

InChI Key

PSKGXMGBKIHXSD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CF)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-fluorohexan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

  • Continuous flow reactors for better control over reaction conditions
  • Use of automated systems for precise addition of reagents
  • Purification steps such as recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The fluoroalkyl group can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

    Substitution: The fluoro group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted sulfonamides

Scientific Research Applications

N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. This mimicry can inhibit the enzyme dihydropteroate synthase, leading to the disruption of folic acid synthesis in bacteria, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s fluoroalkyl chain distinguishes it from other sulfonamide derivatives. Key comparisons include:

Table 1: Substituent Comparison
Compound Name Substituent Key Features
N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide 1-Fluorohexan-2-yl Fluorine enhances lipophilicity and metabolic stability.
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 4-Methoxyphenyl and naphthyl groups Bulky aromatic groups increase steric hindrance, potentially reducing solubility.
(±)-trans-N-(2-(1,2-Dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide Cyclohexyl diol Hydroxyl groups improve hydrophilicity and hydrogen-bonding capacity.
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azide groups High reactivity and potential for click chemistry applications.
N-(5-Chloro-3,4-dioxo-1-phenylpentan-2-yl)-4-methylbenzene-1-sulfonamide Chloro and dioxo groups Electrophilic dioxo group may enhance covalent binding to biological targets.

Physical and Chemical Properties

Fluorination typically lowers melting points (MP) due to reduced crystallinity. For example, the pyrazolo-pyrimidine derivative in has an MP of 175–178°C , whereas fluorinated compounds often exhibit lower MPs. The azide-containing analogue in has a molecular weight of 546.68 g/mol, comparable to the target compound’s estimated weight (~300–400 g/mol), suggesting similar synthetic scalability .

Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound ~350 (estimated) Not reported Fluoroalkyl, sulfonamide
Pyrazolo-pyrimidine derivative 589.1 175–178 Chromenyl, pyrazolo-pyrimidinyl
N-(2-Hydroxy-1,1-dimethylethyl) analogue 257.33 Not reported Hydroxy, dimethyl
Azide-containing derivative 546.68 Not reported Azide, sulfonamide

Spectroscopic Characteristics

  • NMR Spectroscopy : The target compound’s fluorine atom would cause distinct splitting patterns in ¹H and ¹³C NMR due to spin-spin coupling. For example, the (S)-naphthyl derivative in shows aromatic proton shifts at δ 7.2–8.3 ppm, whereas the hydroxyethyl analogue in exhibits sulfonamide NH signals near δ 5.3 ppm .
  • Mass Spectrometry : The azide derivative in likely fragments via loss of N₂, whereas the target compound may undergo C-F bond cleavage in ESI-MS .

Biological Activity

N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide, also known as a sulfonamide derivative, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H16FNO2S
  • Molecular Weight : 253.33 g/mol
  • IUPAC Name : N-(1-fluorohexan-2-yl)-4-methylbenzenesulfonamide

The presence of the fluorine atom and the sulfonamide group contributes to its unique properties and biological activities.

Sulfonamides are known to inhibit bacterial growth by blocking the synthesis of folate, a vital nutrient for bacteria. The specific mechanism involves:

  • Inhibition of Dihydropteroate Synthase : Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting bacterial folate synthesis.
  • Modulation of Immune Response : Some studies suggest that sulfonamides may also modulate immune responses by acting on Toll-like receptors (TLRs), which play a crucial role in innate immunity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that it is effective against Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains.

Anti-tumor Activity

Recent studies have highlighted the compound's anti-tumor potential. For instance, para-toluenesulfonamide (PTS), a related compound, has shown efficacy in inhibiting tumor growth through mechanisms involving Akt/mTOR signaling pathways. This suggests that this compound may exhibit similar properties.

Case Studies and Research Findings

StudyFindings
Arango et al., 2001Demonstrated the ability of sulfonamides to scavenge reactive oxygen species (ROS), indicating potential antioxidant properties.
Lee et al., 2015Reported on the induction of cell-cycle arrest and apoptosis in cancer cells treated with sulfonamide derivatives.
Recent In Vitro StudyShowed that this compound significantly inhibited the growth of resistant bacterial strains at micromolar concentrations.

Toxicological Profile

The safety profile of this compound is essential for its therapeutic application. Toxicological studies indicate:

  • Low Acute Toxicity : The compound exhibits low toxicity levels in mammalian models.
  • Histopathological Observations : Some studies reported mild liver and kidney effects at high doses, emphasizing the need for careful dosing in therapeutic settings.

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